molecular formula C15H12N4S B231147 N-(6-methyl-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine

N-(6-methyl-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine

Cat. No. B231147
M. Wt: 280.3 g/mol
InChI Key: ADLHJPXPHWPXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both benzimidazole and benzothiazole rings. The compound has a molecular formula of C15H11N3S and a molecular weight of 277.33 g/mol.

Mechanism Of Action

The mechanism of action of N-(6-methyl-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine is not yet fully understood. However, studies have shown that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and replication of cancer cells, viruses, bacteria, and fungi.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(6-methyl-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine have been extensively studied. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and hepatitis B virus. Additionally, the compound has been shown to exhibit significant antibacterial and antifungal activities.

Advantages And Limitations For Lab Experiments

The advantages of using N-(6-methyl-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine in lab experiments include its potent biological activities, its relatively easy synthesis, and its low toxicity. However, the limitations of using this compound include its poor solubility in water and its relatively high cost.

Future Directions

There are several future directions for the study of N-(6-methyl-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine. One of the most promising directions is the development of new derivatives of the compound with improved biological activities and pharmacokinetic properties. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's mechanism of action needs to be further elucidated to fully understand its potential applications in various fields.
Conclusion:
N-(6-methyl-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine is a promising compound that has potential applications in various fields, including medicinal chemistry, virology, bacteriology, and mycology. The compound's potent biological activities make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand the compound's mechanism of action and to develop new derivatives with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(6-methyl-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine can be achieved through various methods. One of the most common methods is the reaction of 2-aminobenzothiazole with 6-methyl-1H-benzimidazole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.

Scientific Research Applications

N-(6-methyl-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. The compound has been shown to possess potent antitumor and antiviral activities. It has also been shown to exhibit significant antibacterial and antifungal activities.

properties

Product Name

N-(6-methyl-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine

Molecular Formula

C15H12N4S

Molecular Weight

280.3 g/mol

IUPAC Name

N-(6-methyl-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C15H12N4S/c1-9-6-7-10-12(8-9)17-14(16-10)19-15-18-11-4-2-3-5-13(11)20-15/h2-8H,1H3,(H2,16,17,18,19)

InChI Key

ADLHJPXPHWPXDY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N2)NC3=NC4=CC=CC=C4S3

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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